2-Bromo-2'-hydroxy-3'-methylacetophenone
Description
Contextualization within the Class of Halogenated Acetophenones
Halogenated acetophenones, particularly those halogenated at the α-position, are a class of highly versatile building blocks in organic synthesis. nih.gov The presence of two electrophilic centers—the carbonyl carbon and the adjacent carbon bearing the halogen—defines their chemical utility. nih.gov This dual reactivity allows for a wide range of transformations, making them key precursors in the construction of more complex molecular architectures.
The synthesis of α-bromoacetophenones is most commonly achieved through the direct α-halogenation of the corresponding aryl ketone. nih.gov This reaction can be performed under acidic or basic conditions with elemental bromine, often in a solvent like acetic acid. wikipedia.orglibretexts.org The reaction proceeds via an enol or enolate intermediate, which acts as a nucleophile to attack the electrophilic bromine. wikipedia.org The specific substitution pattern on the aromatic ring, such as the presence of hydroxyl and methyl groups, can influence the reaction's regioselectivity and rate. While direct bromination is common, challenges can arise, including the formation of mixtures of mono- and di-brominated products or competing bromination on the activated aromatic ring. researchgate.net To address this, various brominating agents and methods have been developed, including the use of N-bromosuccinimide (NBS) or combinations like sodium bromate (B103136) and sodium bisulfite, which can offer milder conditions and improved selectivity. google.com
Historical Perspectives on α-Bromo Ketone Reactivity
The study of α-halo ketones has a rich history, forming a cornerstone of mechanistic and synthetic organic chemistry. Their unique reactivity was recognized early on, particularly their high susceptibility to SN2 displacement reactions. libretexts.org The halogen on an α-halo ketone is exceptionally reactive towards nucleophilic substitution compared to typical alkyl halides. libretexts.org This heightened reactivity is a foundational principle taught in organic chemistry.
Historically, α-halo ketones have been instrumental in several classic named reactions. One of the most notable is the Favorskii rearrangement, where α-halo ketones react with a strong base, like an alkoxide, to yield rearranged ester products. For instance, 2-chlorocyclohexanone (B41772) can be converted to the methyl ester of cyclopentanecarboxylic acid. libretexts.org Another significant historical reaction is the haloform reaction, which occurs in methyl ketones under basic conditions. Successive halogenations at the α-carbon lead to a trihalomethyl ketone, which is then cleaved by hydroxide (B78521) to form a carboxylate and a haloform (e.g., bromoform). wikipedia.org These reactions demonstrated the profound impact of the carbonyl group on the chemistry of the adjacent carbon atom and established α-halo ketones as powerful synthetic tools.
Current Research Significance and Challenges
The significance of α-bromo-hydroxyacetophenones in modern research lies predominantly in their role as precursors to biologically active heterocyclic compounds. Their bifunctional nature is ideally suited for constructing rings through reactions with various nucleophiles.
A primary application is in the synthesis of flavonoids, a large class of polyphenolic natural products known for their diverse biological activities. nih.gov The synthesis often involves the reaction of a 2'-hydroxyacetophenone (B8834) derivative with an aromatic aldehyde to form a chalcone (B49325), which can then be cyclized. nih.govresearchgate.net Alternatively, α-bromo-2'-hydroxyacetophenones can be used in multi-step syntheses to build the core flavonoid skeleton. The bromine atom serves as a reactive handle for forming key carbon-carbon or carbon-heteroatom bonds. Research has shown that halogenated flavonoids can exhibit enhanced biological properties. nih.govfrontiersin.org
Beyond flavonoids, these intermediates are used to synthesize other important heterocycles. For example, reaction with thiourea (B124793) or thioamides in the Hantzsch thiazole (B1198619) synthesis yields substituted aminothiazoles, a scaffold found in many pharmaceuticals. rsc.org They are also employed in the synthesis of pyrroles, oxadiazoles, and benzofurans, many of which are investigated for potential therapeutic applications, including as anti-inflammatory or anticancer agents. researchgate.netrsc.org
Despite their utility, challenges remain. The primary challenge is often achieving regioselectivity during the initial bromination of a substituted acetophenone (B1666503), as side reactions can occur. researchgate.net Furthermore, the stability of α-bromo ketones can be a concern, as they are lachrymatory and reactive. Modern synthetic efforts focus on developing cleaner, more efficient, and highly selective methods for their preparation and subsequent use in complex multi-component reactions to build molecular diversity. researchgate.netrsc.org
Table of Mentioned Compounds
| Common Name | IUPAC Name |
| 2-Bromo-2'-hydroxy-3'-methylacetophenone | 2-bromo-1-(2-hydroxy-3-methylphenyl)ethanone |
| 2-Bromo-2'-hydroxyacetophenone | 2-bromo-1-(2-hydroxyphenyl)ethanone |
| N-bromosuccinimide | 1-bromo-2,5-pyrrolidinedione |
| Acetic Acid | Ethanoic Acid |
| 2-Chlorocyclohexanone | 2-chlorocyclohexan-1-one |
| Bromoform | Tribromomethane |
| Chalcone | 1,3-diphenyl-2-propen-1-one |
| Thiazole | 1,3-thiazole |
| Pyrrole | 1H-pyrrole |
| Benzofuran | 1-benzofuran |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromo-1-(2-hydroxy-3-methylphenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c1-6-3-2-4-7(9(6)12)8(11)5-10/h2-4,12H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DORQZQMOCRELTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)CBr)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261643-22-4 | |
| Record name | 2-bromo-1-(2-hydroxy-3-methylphenyl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 2 Bromo 2 Hydroxy 3 Methylacetophenone
Optimized Bromination Routes
The primary route to 2-Bromo-2'-hydroxy-3'-methylacetophenone involves the direct α-bromination of the precursor, 2'-hydroxy-3'-methylacetophenone. This transformation is a classic acid-catalyzed α-substitution reaction where an α-hydrogen is replaced by a bromine atom. libretexts.org The reaction proceeds through an enol intermediate, which is the key nucleophilic species that reacts with the electrophilic bromine source. masterorganicchemistry.comlibretexts.org
Alpha-Bromination of 2'-hydroxy-3'-methylacetophenone
The direct bromination of hydroxyacetophenones presents a significant challenge: the competition between the desired α-bromination of the acetyl group and the electrophilic substitution on the aromatic ring. The hydroxyl group is a potent activating group, making the aromatic ring susceptible to bromination, particularly at the positions ortho and para to it. cbijournal.com Research has shown that direct treatment of o-hydroxyacetophenones with various brominating agents often leads exclusively to nuclear bromination. cbijournal.com
To achieve selective α-bromination, one effective strategy is to temporarily protect the hydroxyl group. By converting the -OH group to a less activating group, such as an ether (e.g., a benzyloxy group), the propensity for ring bromination is significantly diminished. zenodo.org Following the protection step, the α-bromination can be carried out, and the protecting group is subsequently removed to yield the final product.
Influence of Brominating Agents and Reaction Conditions on Selectivity and Yield
The choice of brominating agent is critical for controlling the outcome of the reaction. Several reagents have been employed for the α-bromination of ketones, each with distinct advantages regarding handling, selectivity, and reactivity. shodhsagar.com
Elemental Bromine (Br₂) : Traditionally, molecular bromine in a suitable solvent like acetic acid or methanol (B129727) is used. libretexts.orgmasterorganicchemistry.com The reaction is typically catalyzed by an acid (e.g., HBr, H₂SO₄) which facilitates the formation of the enol intermediate. masterorganicchemistry.comsci-int.com However, Br₂ is hazardous and can lead to over-bromination or ring bromination if conditions are not strictly controlled. sci-int.com
N-Bromosuccinimide (NBS) : NBS is a solid, crystalline reagent that is easier and safer to handle than liquid bromine. shodhsagar.com It is a source of electrophilic bromine and is often used with an acid catalyst, such as p-toluenesulfonic acid (p-TsOH), or under photochemical conditions. shodhsagar.comnih.gov The selectivity of NBS can be superior to Br₂, often favoring monobromination at the α-position, especially when used in controlled stoichiometric amounts. researchgate.net
Copper(II) Bromide (CuBr₂) : CuBr₂ serves as both a source of bromine and a Lewis acid catalyst. It is particularly effective for the selective monobromination of hydroxyacetophenones at the α-position, often without affecting the activated aromatic ring. acs.org The reaction is typically carried out by refluxing the ketone with CuBr₂ in a solvent mixture like chloroform-ethyl acetate (B1210297). acs.org This method is noted for its high selectivity, and the byproducts (HBr and CuBr) are easily removed. acs.orgwikipedia.org
The reaction conditions, including temperature, reaction time, and catalyst, play a pivotal role. Low temperatures (0-5 °C) are often used with elemental bromine to control the reaction's exothermicity and improve selectivity. zenodo.org Acid catalysts are essential for the reaction to proceed at a reasonable rate by accelerating the keto-enol tautomerism, which is often the rate-determining step. libretexts.orglibretexts.org
| Brominating Agent | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Bromine (Br₂) | Acetic Acid or Methanol, Acid Catalyst (HBr) | Cost-effective, widely available | Hazardous, can lead to side reactions (ring bromination, polybromination). sci-int.com |
| N-Bromosuccinimide (NBS) | Acetonitrile or Methanol, Acid Catalyst (p-TsOH) or light | Safer to handle (solid), high selectivity for α-position. shodhsagar.com | More expensive than Br₂. |
| Copper(II) Bromide (CuBr₂) | Reflux in Chloroform/Ethyl Acetate | Excellent selectivity for α-bromination of hydroxyacetophenones, easy byproduct removal. acs.org | Requires stoichiometric amounts, potential for metal contamination. |
Solvent Effects and Catalysis in Bromination Reactions
The solvent can significantly influence the rate and selectivity of α-bromination. Protic solvents like methanol and acetic acid can participate in the reaction mechanism and are commonly used. masterorganicchemistry.comscite.ai Methanol has been identified as a particularly effective solvent for NBS-based brominations. nih.govnih.gov Aprotic solvents such as dichloromethane (B109758), acetonitrile, and diethyl ether are also employed. researchgate.netorgsyn.org The choice of solvent can affect the solubility of reagents and the stability of intermediates. For instance, studies on acetophenone (B1666503) bromination with NBS found dichloromethane to be an excellent choice for achieving high selectivity for the monobromo product. researchgate.net
Acid catalysis is a cornerstone of this reaction, as it promotes the formation of the enol tautomer, the active nucleophile in the reaction. masterorganicchemistry.comchemtube3d.com The reaction rate is often dependent on the concentration of the ketone and the acid catalyst but independent of the halogen concentration, indicating that enol formation is the slow, rate-determining step. libretexts.org Strong acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are effective catalysts. shodhsagar.comsci-int.com Lewis acids, such as aluminum chloride (AlCl₃), can also be used to catalyze the reaction. orgsyn.org
Alternative Synthetic Approaches (e.g., Halogen-Exchange Reactions)
While direct bromination is the most common route, alternative methods can be considered. One such approach is a halogen-exchange reaction, often referred to as the Finkelstein reaction. This method would involve the synthesis of an α-chloro or α-iodo precursor, 2-Chloro-2'-hydroxy-3'-methylacetophenone or 2-Iodo-2'-hydroxy-3'-methylacetophenone, followed by treatment with a bromide salt like sodium bromide (NaBr) or lithium bromide (LiBr) in a suitable solvent such as acetone. The equilibrium of this reversible reaction is driven towards the desired bromo-product by the precipitation of the less soluble sodium chloride or sodium iodide. While plausible, this is generally a less direct route compared to optimized α-bromination protocols.
Another alternative involves the ring-opening of a corresponding aromatic epoxide with a bromine source, which can be achieved under visible light irradiation with a photoreaction catalyst. google.com This method, however, requires the synthesis of the specific epoxide precursor, which may be more complex than the synthesis of the ketone itself.
Purification Techniques and Yield Optimization in Laboratory Synthesis
After the reaction is complete, a series of purification steps are necessary to isolate this compound in high purity.
Work-up: The initial work-up procedure typically involves neutralizing the acid catalyst and removing unreacted bromine. This is often achieved by washing the reaction mixture with a mild base, such as a saturated sodium bicarbonate solution, followed by a wash with sodium thiosulfate (B1220275) to quench any excess bromine. The organic product is then extracted into a suitable solvent like ethyl acetate or dichloromethane. zenodo.org
Recrystallization: As α-bromo ketones are often crystalline solids, recrystallization is a highly effective method for purification. libretexts.org A suitable solvent system is chosen where the desired product has high solubility at elevated temperatures but low solubility at room temperature or below, while impurities remain dissolved. Common solvents for recrystallizing bromoacetophenone derivatives include ethanol, methanol, or mixtures of petroleum ether and ethyl acetate. google.comgoogle.com The process effectively removes starting material and byproducts like dibrominated species. libretexts.org
Column Chromatography: If recrystallization does not provide sufficient purity, or if the product is an oil, silica (B1680970) gel column chromatography is employed. A solvent system (eluent), typically a mixture of a nonpolar solvent like hexane (B92381) or petroleum ether and a more polar solvent like ethyl acetate, is used to separate the components based on their differing affinities for the silica stationary phase. google.com
Yield optimization is an iterative process that involves systematically adjusting reaction parameters. Key factors include ensuring the precise stoichiometry of the brominating agent to minimize the formation of di-brominated byproducts, controlling the reaction temperature to enhance selectivity, and selecting the optimal combination of solvent and catalyst to maximize the reaction rate and conversion. zenodo.orgsci-int.com Efficient purification techniques are also crucial, as significant product loss can occur during work-up and isolation steps. libretexts.org
Chemical Reactivity and Transformation Studies of 2 Bromo 2 Hydroxy 3 Methylacetophenone
Nucleophilic Substitution Reactions of the α-Bromo Ketone Moiety
The bromine atom alpha to the carbonyl group is highly activated towards nucleophilic substitution, proceeding readily through an SN2-type mechanism. The electron-withdrawing nature of the adjacent carbonyl group polarizes the C-Br bond and stabilizes the transition state, making the α-carbon an excellent electrophilic site.
The reaction of 2-Bromo-2'-hydroxy-3'-methylacetophenone with various heteroatom nucleophiles provides a direct route to a diverse range of derivatives, which are valuable intermediates in organic synthesis.
Carbon-Nitrogen (C-N) Bond Formation: Amines and related nitrogen nucleophiles react with α-bromo ketones to yield α-amino ketones. For instance, treatment of this compound with primary or secondary amines is expected to produce the corresponding N-substituted 2-amino-2'-hydroxy-3'-methylacetophenone derivatives. These reactions are typically performed in a suitable solvent in the presence of a base to neutralize the hydrogen bromide byproduct.
Carbon-Sulfur (C-S) Bond Formation: Thiols and other sulfur-based nucleophiles are particularly effective in displacing the α-bromide. nih.govchemistrysteps.com Thiolates, generated from thiols in the presence of a base, are excellent nucleophiles and readily attack the α-carbon to form α-thio ketones. chemistrysteps.com For example, reaction with a thiol (R-SH) would yield a 2-(alkylthio)-2'-hydroxy-3'-methylacetophenone. The reaction is synthetically useful for creating complex sulfur-containing molecules. youtube.com
Carbon-Oxygen (C-O) Bond Formation: Oxygen nucleophiles, such as alkoxides or carboxylates, can also displace the bromide. Reaction with sodium methoxide, for example, would yield 2-methoxy-2'-hydroxy-3'-methylacetophenone. Carboxylate salts can be used to form the corresponding α-acyloxy ketones. These reactions often require careful control of conditions to avoid competing elimination or rearrangement pathways.
| Nucleophile | Reagent Example | Product Type |
| Amine | R₂NH (e.g., Diethylamine) | α-Amino ketone |
| Thiolate | R-S⁻Na⁺ (e.g., Sodium thiophenoxide) | α-Thio ketone |
| Alkoxide | R-O⁻Na⁺ (e.g., Sodium methoxide) | α-Alkoxy ketone |
| Carboxylate | R-COO⁻Na⁺ (e.g., Sodium acetate) | α-Acyloxy ketone |
Nucleophilic substitution at the α-carbon of an α-halo ketone typically proceeds via a classic Sɴ2 mechanism. This mechanism involves a backside attack by the nucleophile on the carbon atom bearing the leaving group (bromide). The reaction proceeds through a trigonal bipyramidal transition state, leading to an inversion of stereochemistry at the α-carbon if it is a chiral center. Although this compound is achiral, the principles of the Sɴ2 trajectory and transition state stabilization are fundamental to its reactivity. The anti-periplanar alignment of the incoming nucleophile and the departing bromide relative to the carbonyl group is a key stereoelectronic requirement that influences reaction rates.
Oxidation Reactions
The functional groups within this compound present multiple sites for oxidation, allowing for selective transformations depending on the reagents and conditions employed.
The phenolic hydroxyl group is susceptible to oxidation, although its reactivity is influenced by the other ring substituents. Strong oxidizing agents can potentially convert the phenol (B47542) to a quinone-type structure. However, such reactions are often harsh and may lead to degradation or complex product mixtures. Milder, more selective methods are generally preferred for controlled transformations of substituted phenols.
A more synthetically useful oxidation targets the ketone moiety. The Baeyer-Villiger oxidation is a well-established reaction that converts ketones to esters using peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA), or other peroxides. wikipedia.orgresearchgate.net In this reaction, an oxygen atom is inserted between the carbonyl carbon and one of the adjacent carbons. youtube.com For this compound, the reaction is regioselective. Due to the migratory aptitude of the adjacent groups, the aryl group (2-hydroxy-3-methylphenyl) is expected to migrate preferentially over the bromomethyl group. This would result in the formation of 2-hydroxy-3-methylphenyl bromoacetate. This transformation is valuable for converting a ketone into an ester, a key step in the synthesis of various natural products and pharmaceuticals. libretexts.orgrsc.org
| Reaction | Reagent | Functional Group Targeted | Expected Product |
| Baeyer-Villiger Oxidation | m-CPBA | Ketone (C=O) | Phenyl ester |
| Phenol Oxidation | Strong Oxidants (e.g., Fremy's salt) | Hydroxyl (-OH) | Quinone-like species |
Reduction Reactions
Reduction of this compound can be directed towards either the carbonyl group or the carbon-bromine bond, affording distinct products.
Reduction of the Carbonyl Group: The ketone can be selectively reduced to a secondary alcohol using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and effective reagent for the reduction of ketones to alcohols and is generally preferred for its chemoselectivity, as it does not typically reduce esters or carboxylic acids. masterorganicchemistry.comquora.comlibretexts.org Treatment of this compound with NaBH₄ in an alcoholic solvent would yield 2-bromo-1-(2-hydroxy-3-methylphenyl)ethanol. ncert.nic.in
Reductive Dehalogenation: The carbon-bromine bond can be cleaved through reductive dehalogenation. This process removes the bromine atom and replaces it with a hydrogen, yielding the parent ketone. wikipedia.org Various reagents can accomplish this, including zinc dust in acetic acid, sodium iodide with a reducing acid, or catalytic hydrogenation. tandfonline.com This reaction is useful for removing the α-halogen after it has served its purpose in a multi-step synthesis, restoring the simple ketone structure. The reaction of α-haloketones with reagents like hydroiodic acid can lead to the corresponding ketone in high yield. tandfonline.comresearchgate.net
| Reaction | Reagent Example | Functional Group Targeted | Expected Product |
| Carbonyl Reduction | Sodium Borohydride (NaBH₄) | Ketone (C=O) | Secondary Alcohol |
| Reductive Dehalogenation | Zinc / Acetic Acid | α-Bromo group (C-Br) | Ketone |
Reduction of the Carbonyl Group to Corresponding Alcohols
The carbonyl group of an α-halo ketone is susceptible to reduction by hydride-donating reagents. libretexts.org The standard reaction involves the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide to yield a secondary alcohol. numberanalytics.commasterorganicchemistry.com For this compound, this transformation yields the corresponding 2-bromo-1-(2-hydroxy-3-methylphenyl)ethanol, also known as a halohydrin. libretexts.org
A common and effective reagent for this purpose is sodium borohydride (NaBH₄). masterorganicchemistry.com This reagent is a mild and convenient source of hydride that readily reduces aldehydes and ketones. numberanalytics.comecochem.com.co The reduction is typically carried out in a protic solvent like methanol (B129727) or ethanol. The general mechanism involves the transfer of a hydride from the BH₄⁻ anion to the carbonyl carbon, with subsequent protonation of the oxygen by the solvent. youtube.com One mole of sodium borohydride is capable of reducing four moles of a carbonyl compound. ecochem.com.comoriroku.co.jp
Table 1: Reduction of this compound This table is generated based on established chemical principles for the reduction of α-halo ketones.
| Reactant | Reagent(s) | Solvent(s) | Major Product | Product Class |
|---|---|---|---|---|
| This compound | Sodium Borohydride (NaBH₄) | Methanol, Ethanol | 2-Bromo-1-(2-hydroxy-3-methylphenyl)ethanol | Halohydrin |
| This compound | Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF (followed by aqueous workup) | 2-Bromo-1-(2-hydroxy-3-methylphenyl)ethanol | Halohydrin |
Selective Reduction Strategies
A key consideration in the reduction of this compound is achieving chemoselectivity. The molecule contains multiple potentially reactive sites: the carbonyl group, the carbon-bromine bond, and the aromatic ring. The use of mild reducing agents like sodium borohydride is a primary strategy for selective reduction of the carbonyl group. numberanalytics.com NaBH₄ is advantageous because it is highly reactive towards the polarized carbonyl carbon but generally does not reduce less reactive functional groups like esters or amides, nor does it typically cleave carbon-halogen bonds under standard conditions. masterorganicchemistry.comecochem.com.coyoutube.com
Stronger reducing agents, such as lithium aluminum hydride (LiAlH₄), will also reduce the carbonyl group but carry a higher risk of side reactions, including potential reductive dehalogenation. However, for α-halo ketones, the reduction to the halohydrin is often the major pathway even with stronger hydrides. libretexts.org The choice of NaBH₄ represents a selective strategy to minimize over-reduction or decomposition.
Other selective methods, such as the Meerwein-Pondorf-Verley (MPV) reaction, which uses an aluminum alkoxide catalyst (e.g., aluminum isopropoxide) and a secondary alcohol as the hydride source, could also be employed. researchgate.netresearchgate.net Certain catalysts in MPV reductions have shown selectivity for aliphatic ketones over aromatic ketones, although the reactivity of the α-bromo ketone within this system would need specific investigation. researchgate.netresearchgate.net Transfer hydrogenation is another set of techniques that offers a safe alternative to using hydrogen gas for reductions. liverpool.ac.uk The selectivity of these methods for an α-halo ketone would depend on the specific catalyst and hydrogen donor used. liverpool.ac.uk
Electrophilic Aromatic Substitution Reactions on the Phenolic Ring
The phenolic ring of this compound is activated towards electrophilic aromatic substitution (EAS) due to the presence of the electron-donating hydroxyl (-OH) and methyl (-CH₃) groups. The hydroxyl group is a powerful activating group, while the methyl group is a weaker activator. In contrast, the bromoacetyl group is an electron-withdrawing and deactivating group. When multiple substituents are present on a benzene (B151609) ring, the regiochemical outcome of an EAS reaction is typically dictated by the most powerful activating group.
Regioselective Directing Effects of Hydroxyl and Methyl Substituents
Both the hydroxyl and methyl groups are ortho, para-directors. This means they direct incoming electrophiles to the positions ortho and para relative to themselves. In this compound, the key positions on the ring are C-4, C-5, and C-6.
The Hydroxyl Group (-OH at C-2): This is the most powerful activating group. It strongly directs incoming electrophiles to its ortho position (C-3, which is already substituted) and its para position (C-5).
The Methyl Group (-CH₃ at C-3): This is a weaker activating group. It directs incoming electrophiles to its ortho positions (C-2 and C-4) and its para position (C-6).
Considering these effects in combination:
Position C-5: This position is para to the strongly activating hydroxyl group and meta to the methyl group. The powerful para-directing effect of the hydroxyl group makes this a highly favored site for substitution.
Position C-4: This position is ortho to the methyl group but meta to the hydroxyl group. It is less activated than position C-5.
Position C-6: This position is ortho to the hydroxyl group and para to the methyl group. However, it is sterically hindered by the adjacent bulky bromoacetyl group, making electrophilic attack less likely.
Therefore, the substitution is overwhelmingly directed to the C-5 position, which is para to the dominant hydroxyl directing group. In cases where high reactivity is desired, forcing conditions might lead to minor products from substitution at C-4. A practical example of controlling regioselectivity involves the use of a blocking group; for instance, in the nitration of 2-hydroxyacetophenone, a sulfonic acid group can be temporarily introduced at the 5-position to force nitration to occur at the 3-position. google.com
Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution This table predicts the major monosubstitution product based on the directing effects of the hydroxyl and methyl groups.
| Reaction | Reagent(s) | Predicted Major Product |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 2-Bromo-2'-(5'-nitro-2'-hydroxy-3'-methyl)acetophenone |
| Bromination | Br₂, FeBr₃ | 2-Bromo-2'-(5'-bromo-2'-hydroxy-3'-methyl)acetophenone |
| Sulfonation | Fuming H₂SO₄ | 5-(2-Bromoacetyl)-3-hydroxy-2-methylbenzenesulfonic acid |
| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 2-Bromo-2'-(5'-acetyl-2'-hydroxy-3'-methyl)acetophenone |
Intramolecular Interactions and Their Influence on Reactivity
The spatial arrangement of the functional groups in this compound allows for significant intramolecular interactions that profoundly influence its conformation and chemical reactivity.
Role of Halogen Bonding by the Bromine Atom
Halogen bonding is a noncovalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a nucleophilic region (a Lewis base). wikipedia.org This occurs because the electron density around the covalently bonded halogen is anisotropic, creating a region of positive electrostatic potential, known as a σ-hole, on the side of the halogen opposite to the covalent bond.
In this compound, the bromine atom attached to the α-carbon has the potential to act as a halogen bond donor. In the solid state, this could lead to intermolecular interactions of the type C-Br···O=C, where the bromine on one molecule interacts with the carbonyl oxygen of a neighboring molecule. Such interactions can play a crucial role in determining the crystal packing structure. While the bromine atom is generally considered a weak halogen bond donor compared to iodine, these interactions can still be structurally significant. wikipedia.org Furthermore, studies on other bromo-substituted organic molecules have shown that the bromine atom can participate in the broader network of intermolecular forces, including acting as a weak hydrogen bond acceptor. nih.gov
Impact of Hydrogen Bonding Involving the Hydroxyl Group
A dominant structural feature of ortho-hydroxyaryl ketones is the formation of a strong intramolecular hydrogen bond between the phenolic hydroxyl group and the oxygen of the carbonyl group. mdpi.com In this compound, this O-H···O=C interaction creates a stable six-membered pseudo-ring.
This intramolecular hydrogen bond has several important consequences for the molecule's reactivity:
Conformational Rigidity: The hydrogen bond locks the molecule into a planar conformation, restricting the rotation of the bromoacetyl and hydroxyl groups.
Reduced Reactivity of the Hydroxyl Group: The involvement of the hydroxyl proton in the strong hydrogen bond decreases its availability to react with external reagents. For instance, similar ortho-hydroxyacetophenones show a reluctance to undergo acetylation at the 2-OH group under standard conditions. nih.gov
Activation of the α-Carbon: The hydrogen bond can increase the acidity of the hydrogen atoms on the α-carbon (the -CH₂Br group). nih.govacs.org This polarization enhances the electrophilicity of the carbonyl carbon and can facilitate reactions involving enolate formation under basic conditions. nih.govacs.org
Modulation of Aromaticity: The hydrogen bond facilitates a degree of keto-enol tautomerism, which can lead to quinoid-like resonance structures. nih.govresearchgate.net This can influence the aromatic character of the phenolic ring and its subsequent reactivity in processes like oxidation or electrophilic substitution. nih.govresearchgate.net
Spectroscopic Characterization and Computational Chemistry Investigations of 2 Bromo 2 Hydroxy 3 Methylacetophenone
Infrared (IR) Spectroscopy for Vibrational Mode Analysis
Conformational Effects on Vibrational Spectra:An analysis of how different spatial arrangements (conformers) of the molecule might affect the IR spectrum requires either experimental variable-temperature studies or computational modeling, neither of which is available.
Further experimental research or the publication of existing data is necessary to provide the specific spectroscopic and computational details required for the requested article.
Density Functional Theory (DFT) and Other Quantum Chemical Calculations
Density Functional Theory (DFT) serves as a powerful computational tool for investigating the structural, electronic, and vibrational properties of molecules. By approximating the electron density of a system, DFT can provide profound insights into molecular behavior, complementing and guiding experimental findings. For 2-Bromo-2'-hydroxy-3'-methylacetophenone, DFT calculations are instrumental in elucidating its fundamental physicochemical characteristics.
The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For this compound, this process is typically performed using methods like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with a basis set such as 6-311++G(d,p). dergipark.org.tr The optimization process calculates the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule. researchgate.net
Conformational analysis is crucial for flexible molecules like this compound, which has rotational freedom around several single bonds, particularly the bond connecting the acetyl group to the phenyl ring. dergipark.org.tr To explore the conformational energy landscape, a potential energy surface scan is conducted by systematically rotating a specific dihedral angle (e.g., the C-C-C=O angle) and calculating the energy at each step. dergipark.org.tr This process identifies the most stable conformer(s) (global and local minima) and the energy barriers between them. The stability of different conformers is often influenced by intramolecular interactions, such as hydrogen bonding between the hydroxyl group and the carbonyl oxygen, as well as steric hindrance.
Table 1: Predicted Optimized Geometrical Parameters for the Most Stable Conformer of this compound (Illustrative Data)
| Parameter | Bond/Angle | Predicted Value |
| Bond Lengths | C=O | ~1.24 Å |
| C-Br | ~1.95 Å | |
| O-H | ~0.97 Å | |
| C-C (Aromatic) | ~1.39 - 1.41 Å | |
| C-C (Acyl) | ~1.51 Å | |
| Bond Angles | C-C-Br | ~112° |
| C-C=O | ~120° | |
| C-O-H | ~109° | |
| C-C-C (Aromatic) | ~118° - 121° |
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and FT-Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations are highly effective in predicting these vibrational frequencies. jocpr.com Once the molecular geometry is optimized to a minimum energy state, harmonic frequency calculations are performed at the same level of theory. researchgate.net
The calculated frequencies often exhibit systematic errors compared to experimental data due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled using empirical scaling factors to achieve better agreement with experimental spectra. dergipark.org.trnih.gov A crucial part of the analysis is the assignment of each calculated vibrational mode to specific molecular motions, such as stretching, bending, or torsion. This is accomplished using Potential Energy Distribution (PED) analysis, which quantifies the contribution of each internal coordinate to a given normal mode. dergipark.org.trmdpi.com
Table 2: Predicted Vibrational Frequencies and Assignments for this compound (Illustrative Data)
| Predicted Frequency (cm⁻¹) | Assignment | Vibrational Mode |
| ~3450 | ν(O-H) | O-H stretching (intramolecular H-bond) |
| ~3080 | ν(C-H) | Aromatic C-H stretching |
| ~1650 | ν(C=O) | Carbonyl stretching |
| ~1580 | ν(C=C) | Aromatic C=C stretching |
| ~1450 | δ(C-H) | CH₃ bending |
| ~1250 | ν(C-O) | Phenolic C-O stretching |
| ~670 | ν(C-Br) | C-Br stretching |
The electronic properties of a molecule are governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as the primary electron donor, while the LUMO is the primary electron acceptor. researchgate.net The energy of these orbitals and the gap between them (ELUMO - EHOMO) are critical parameters for understanding chemical reactivity, kinetic stability, and electronic transitions. researchgate.netwuxiapptec.com
A large HOMO-LUMO gap suggests high stability and low chemical reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. researchgate.net These energies are calculated using the same DFT method as for geometry optimization. Analysis of the spatial distribution of HOMO and LUMO orbitals reveals the regions of the molecule that are most likely to participate in electron donation and acceptance. In molecules like this compound, electronic transitions, often involving intramolecular charge transfer (ICT), can occur from the electron-rich phenyl ring (donor) to the electron-accepting acetyl group. researchgate.net
Table 3: Calculated Electronic Properties of this compound (Illustrative Data)
| Property | Predicted Value (eV) |
| HOMO Energy | ~ -6.8 eV |
| LUMO Energy | ~ -1.5 eV |
| HOMO-LUMO Energy Gap (ΔE) | ~ 5.3 eV |
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.net The MEP map is plotted onto the molecule's electron density surface, with different colors representing varying electrostatic potential values.
Typically, regions of negative electrostatic potential (colored red to yellow) are rich in electrons and are susceptible to electrophilic attack. In this compound, these regions are expected to be concentrated around the electronegative oxygen atoms of the carbonyl and hydroxyl groups. researchgate.net Conversely, regions of positive electrostatic potential (blue) are electron-deficient and are targets for nucleophilic attack; these are typically found around the hydrogen atoms. researchgate.net The MEP surface provides a comprehensive picture of the molecule's size, shape, and sites of chemical reactivity. researchgate.net
Mass Spectrometry for Molecular Ion and Fragmentation Pathway Analysis
Mass spectrometry (MS) is an analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of a compound. In electron ionization mass spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions.
For this compound, the molecular ion peak is expected to be a doublet due to the presence of two stable isotopes of bromine, 79Br and 81Br, which have a near 1:1 natural abundance. libretexts.org This results in two peaks of almost equal intensity at m/z values corresponding to the molecular weights with each isotope (M and M+2). miamioh.edu
The fragmentation of the molecular ion provides structural information. Common fragmentation pathways for this molecule are predicted to include:
Alpha-cleavage: This is a characteristic fragmentation for ketones, involving the cleavage of the C-C bond adjacent to the carbonyl group. libretexts.org This can result in the loss of a bromomethyl radical (•CH₂Br) or the formation of a bromomethyl cation ([CH₂Br]⁺). Another possibility is the formation of the hydroxymethylphenyl acylium ion.
Loss of Halogen: The loss of a bromine radical (•Br) is a common pathway for bromo-compounds. miamioh.edu
Loss of Neutral Molecules: Elimination of small, stable neutral molecules such as carbon monoxide (CO) from an acylium ion or hydrogen bromide (HBr) can also occur. libretexts.org
By analyzing the m/z values of the fragment ions, a detailed picture of the molecule's structure can be pieced together.
Table 4: Predicted Key Mass Spectrometry Fragments for this compound (Illustrative Data)
| m/z Value (for ⁷⁹Br/⁸¹Br) | Proposed Fragment Ion | Corresponding Neutral Loss |
| 228 / 230 | [C₉H₉BrO₂]⁺ | Molecular Ion (M⁺) |
| 135 | [C₈H₇O₂]⁺ | •CH₂Br |
| 121 | [C₇H₅O]⁺ | •CH₂Br, CO |
| 93 / 95 | [CH₂Br]⁺ | •C₈H₇O₂ |
| 149 | [C₉H₉O₂]⁺ | •Br |
Applications of 2 Bromo 2 Hydroxy 3 Methylacetophenone in Specialized Organic Synthesis
Strategic Intermediate for the Synthesis of Complex Organic Architectures
The primary utility of 2-Bromo-2'-hydroxy-3'-methylacetophenone as a strategic intermediate lies in the reactivity of its α-bromoacetyl moiety. The bromine atom is an excellent leaving group, rendering the α-carbon susceptible to nucleophilic substitution reactions. This feature allows synthetic chemists to introduce a wide variety of substituents and build intricate molecular frameworks.
α-Bromo ketones are versatile precursors for numerous organic compounds. thieme-connect.comnih.gov Their reaction with nucleophiles is a fundamental transformation for creating complex structures. For instance, they can be used to synthesize substituted 2,3-dihydrofuran (B140613) derivatives and are key intermediates for non-steroidal anti-inflammatory drugs. nih.govresearchgate.net The acid-catalyzed formation of an enol intermediate is a key step in the α-halogenation of ketones, a reaction that is also observed in biological systems. libretexts.org The resulting α-bromo ketones are useful laboratory reagents; for example, they can undergo dehydrobromination when treated with a base to form α,β-unsaturated ketones, which are themselves important synthetic intermediates. libretexts.org
The general reactivity of α-bromoacetophenones includes:
Alkylation: Reaction with carbanions or other carbon nucleophiles to form new C-C bonds.
Heterocycle Formation: Serving as an electrophilic partner in condensation reactions with dinucleophiles to construct heterocyclic rings like thiazoles, imidazoles, and oxazoles. researchgate.netiau.ir
Esterification: Reaction with carboxylic acids to form phenacyl esters, a classic method for the identification and protection of acids. thieme-connect.com
This inherent reactivity makes this compound a valuable starting point for multi-step syntheses aimed at producing complex organic architectures.
Design and Elaboration of Novel Pharmacophores and Bioactive Scaffolds
A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. The 2'-hydroxy-3'-methylacetophenone core is a privileged scaffold in medicinal chemistry. The ortho-hydroxyl group can act as a hydrogen bond donor and acceptor, while the ketone's carbonyl oxygen is a hydrogen bond acceptor. The methyl group provides a lipophilic region and steric bulk, which can be crucial for fitting into the binding pocket of a biological target.
Structural optimization is a critical step in drug development, where bioactive natural products are modified to improve their properties. mdpi.com The introduction of nitrogen-containing functional groups, for example, can enhance the binding efficiency of small molecules and improve solubility and bioavailability. mdpi.com this compound serves as an ideal starting material for such modifications. By substituting the bromine atom, chemists can systematically introduce a diverse array of functional groups, creating a library of compounds for biological screening. This approach allows for the exploration of structure-activity relationships (SAR) to identify molecules with enhanced potency and selectivity.
Development of Haptens for Immunological Research and Assay Design
Haptens are small molecules that can elicit an immune response only when attached to a large carrier molecule, such as a protein. The development of antibodies for use in immunoassays, like ELISA, relies on the synthesis of these hapten-carrier conjugates. nih.gov The α-bromoacetyl group present in this compound is highly reactive towards nucleophilic amino acid residues on proteins, such as the sulfhydryl group of cysteine or the imidazole (B134444) nitrogen of histidine.
This reactivity allows for the stable, covalent conjugation of the 2'-hydroxy-3'-methylacetophenone moiety to a carrier protein (e.g., Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA)). Once injected into an animal, this conjugate can generate antibodies that specifically recognize the small molecule hapten. These antibodies can then be used to develop sensitive and specific immunoassays for the detection and quantification of the target molecule or its analogues in various samples. nih.govnih.govsemanticscholar.org
Precursor in the Synthesis of Diverse Heterocyclic Systems
Heterocyclic compounds are central to medicinal chemistry and materials science. This compound and its parent compound, 2'-hydroxy-3'-methylacetophenone, are versatile precursors for a variety of heterocyclic systems.
Chalcones, or 1,3-diaryl-2-propen-1-ones, are important intermediates in the biosynthesis of flavonoids and serve as precursors for various heterocyclic compounds. thepharmajournal.com They are typically synthesized via the Claisen-Schmidt condensation, a base-catalyzed reaction between an acetophenone (B1666503) derivative and an aromatic aldehyde. numberanalytics.comwikipedia.org
In this context, the direct precursor to chalcones is the non-brominated parent compound, 2'-hydroxy-3'-methylacetophenone. This ketone undergoes condensation with various substituted benzaldehydes in the presence of a base like sodium hydroxide (B78521) or potassium hydroxide to yield the corresponding 2'-hydroxy-3'-methylchalcone derivatives. researchgate.netscielo.org.bo The α,β-unsaturated ketone system in chalcones is a key functional group that participates in subsequent cyclization reactions.
The chalcones derived from 2'-hydroxy-3'-methylacetophenone are excellent substrates for synthesizing five- and six-membered heterocyclic rings.
Pyrazolines: These five-membered heterocycles are synthesized by the reaction of chalcones with hydrazine (B178648) hydrate (B1144303) or its derivatives (e.g., phenylhydrazine). thepharmajournal.comdergipark.org.tr The reaction proceeds via a Michael addition of the hydrazine to the α,β-unsaturated ketone, followed by intramolecular cyclization and dehydration to form the stable pyrazoline ring. dergipark.org.trresearchgate.net This method is a robust and widely used strategy for accessing the 1,3,5-trisubstituted-2-pyrazoline scaffold. nih.gov
Pyrimidines: These six-membered aromatic heterocycles are vital in many biological processes. They can be synthesized from chalcones by condensation with reagents containing an N-C-N fragment, such as urea, thiourea (B124793), or guanidine (B92328) hydrochloride, typically under basic conditions. researchgate.netrjptonline.orgderpharmachemica.comijper.org The reaction involves the initial formation of an intermediate which then undergoes cyclization and aromatization to yield the pyrimidine (B1678525) derivative. For example, reacting a chalcone (B49325) with thiourea in ethanolic potassium hydroxide leads to the formation of a pyrimidine-2-thione. derpharmachemica.com
Thiazines are six-membered heterocyclic compounds containing one sulfur and one nitrogen atom. pharmacophorejournal.com The reactive α-bromo ketone functionality of this compound makes it a direct precursor for certain thiazine (B8601807) derivatives. One of the classical methods for synthesizing thiazoles, a related five-membered ring, is the Hantzsch synthesis, which involves the condensation of an α-haloketone with a thioamide. iau.ir A similar strategy can be extended to form six-membered rings.
For instance, 2-Bromoacetophenone derivatives react with thiourea or thioamides to produce aminothiazoles. thieme-connect.comresearchgate.netossila.com The reaction of α-bromopropenone derivatives with 2-aminothiophenol (B119425) is a known route to 1,4-thiazines. researchgate.net Furthermore, chalcones can be cyclized with thiourea in the presence of a base to form 1,3-thiazine derivatives. researchgate.netnih.gov The specific structure of the final thiazine product depends on the reactants and reaction conditions chosen. pharmacophorejournal.comresearchgate.net
Table of Mentioned Compounds
Development of Other Nitrogen, Sulfur, and Oxygen Heterocycles
The strategic placement of a reactive α-bromo ketone and a nucleophilic hydroxyl group renders this compound a versatile precursor for the synthesis of a variety of heterocyclic systems. Beyond the more common applications, this compound serves as a key building block for the construction of diverse nitrogen, sulfur, and oxygen-containing ring structures through carefully chosen reaction pathways. The inherent reactivity of the α-bromo ketone allows for facile reactions with a range of nucleophiles, while the phenolic hydroxyl group can participate in intramolecular cyclizations, leading to the formation of fused heterocyclic systems.
Synthesis of Oxygen Heterocycles
The intramolecular cyclization of this compound is a direct and efficient method for the synthesis of substituted benzofurans. This reaction typically proceeds under basic conditions, where the deprotonated phenolic hydroxyl group acts as an intramolecular nucleophile, displacing the bromide to form the five-membered furan (B31954) ring. This process, a variation of the Williamson ether synthesis, results in the formation of 2-acylbenzofurans, which are themselves valuable intermediates for more complex molecules.
For instance, the treatment of an α-bromoacetophenone with a base such as potassium carbonate facilitates the cyclization to a benzofuranone intermediate, which can then be further transformed. While direct intramolecular cyclization of this compound would yield 1-(3-methylbenzofuran-2-yl)ethan-1-one, various modifications of this reaction allow for the synthesis of a broader range of oxygen heterocycles.
Furthermore, 2-hydroxyacetophenones are classical starting materials for the synthesis of chromones. Although the α-bromo substituent is not essential for many chromone (B188151) syntheses, it can be utilized in specific strategies. For example, reaction with appropriate reagents can lead to the formation of the pyranone ring characteristic of chromones.
Table 1: Synthesis of Oxygen Heterocycles
| Reactant | Reagents/Conditions | Product | Heterocycle Type | Notes |
|---|---|---|---|---|
| This compound | Base (e.g., K₂CO₃, NaH) | 1-(3-Methylbenzofuran-2-yl)ethan-1-one | Benzofuran | Intramolecular Williamson ether synthesis. |
| 2'-Hydroxy-3'-methylacetophenone | Various (e.g., reaction with ethyl acetate (B1210297) and sodium) | 3-Methyl-4H-chromen-4-one | Chromone | General method for chromone synthesis. |
Synthesis of Sulfur Heterocycles
The Hantzsch thiazole (B1198619) synthesis is a classic and highly effective method for the construction of the thiazole ring. This reaction involves the condensation of an α-haloketone with a thioamide-containing compound, most commonly thiourea. In this context, this compound serves as the α-haloketone component. The reaction proceeds via nucleophilic attack of the sulfur atom of thiourea on the α-carbon bearing the bromine, followed by cyclization and dehydration to afford the 2-aminothiazole (B372263) derivative. The resulting product, 2-amino-4-(2-hydroxy-3-methylphenyl)thiazole, is a highly functionalized molecule with potential applications in medicinal chemistry and materials science.
The versatility of this reaction allows for the use of substituted thioureas and thioamides, providing access to a wide array of diversely substituted thiazoles. This highlights the utility of this compound as a scaffold for generating libraries of sulfur-containing heterocycles.
Table 2: Synthesis of Sulfur Heterocycles
| Reactant | Reagents/Conditions | Product | Heterocycle Type | Reaction Name |
|---|---|---|---|---|
| This compound | Thiourea | 2-Amino-4-(2-hydroxy-3-methylphenyl)thiazole | Thiazole | Hantzsch Thiazole Synthesis |
| This compound | Substituted Thioamides | Substituted 4-(2-hydroxy-3-methylphenyl)thiazoles | Thiazole | Hantzsch Thiazole Synthesis |
Synthesis of Nitrogen Heterocycles
The reactivity of the α-bromo ketone functionality in this compound also opens avenues for the synthesis of various nitrogen-containing heterocycles. For example, condensation with 1,2-diaminobenzene derivatives can lead to the formation of benzodiazepine (B76468) precursors. The reaction would likely proceed through initial nucleophilic attack of one of the amino groups on the α-bromo ketone, followed by subsequent reactions to form the seven-membered diazepine (B8756704) ring.
While specific examples utilizing this compound in benzodiazepine synthesis are not extensively documented in readily available literature, the general reactivity pattern of α-haloketones with binucleophiles like diamines suggests this as a feasible synthetic route. The resulting benzodiazepine would incorporate the 2-hydroxy-3-methylphenyl moiety, potentially influencing its biological activity.
Furthermore, reactions with other nitrogen-based nucleophiles can be envisioned. For instance, reaction with hydrazines could lead to the formation of pyridazine (B1198779) derivatives or other related nitrogen heterocycles, depending on the reaction conditions and the specific hydrazine used. These examples underscore the potential of this compound as a versatile starting material for the synthesis of a broad spectrum of heterocyclic compounds.
Table 3: Potential Synthesis of Nitrogen Heterocycles
| Reactant | Reagents/Conditions | Potential Product | Heterocycle Type | Notes |
|---|---|---|---|---|
| This compound | 1,2-Diaminobenzene | Substituted Benzodiazepine Precursor | Benzodiazepine | Based on known reactions of α-haloketones with diamines. |
| This compound | Hydrazine | Substituted Pyridazine Derivative | Pyridazine | Plausible synthetic route based on established reactivity. |
Mechanistic Research on the Biological Activities of 2 Bromo 2 Hydroxy 3 Methylacetophenone and Its Derivatives
Mechanistic Studies of Potential Anticancer EffectsThere is a lack of mechanistic studies in the available scientific literature concerning the potential anticancer effects of 2-Bromo-2'-hydroxy-3'-methylacetophenone.
Induction of Apoptosis and Cell Cycle Modulation in Cancer Cell Lines
Research into the anticancer potential of acetophenone (B1666503) derivatives has revealed their capacity to impede cell proliferation and trigger programmed cell death, or apoptosis, in various cancer cell lines. While direct studies on this compound are limited, the biological activities of structurally similar compounds provide significant insights into its probable mechanisms. Chalcones, which are biosynthetic precursors to flavonoids and share the core acetophenone structure, have demonstrated notable cytotoxic activity against cancer cells. nih.gov
Studies on chalcone (B49325) derivatives of 2-acetylthiophene (B1664040), for instance, have shown a significant, dose-dependent decrease in the viability of human breast cancer cell lines MCF-7 and MDA-MB-231. nih.gov Further investigation using DAPI staining confirmed that these compounds induce cell death via apoptosis. nih.gov Similarly, a novel tri-hydroxy-di-methoxy chalcone isolated from Chromolaena tacotana was found to inhibit the proliferation of breast, cervical, and prostate cancer cell lines, with the triple-negative breast cancer line (MDA-MB-231) showing the highest sensitivity. nih.gov This activity was also linked to the induction of apoptosis and autophagy. nih.gov
The presence of a bromine atom on phenolic structures has also been associated with cytotoxic effects. For example, 2-Bromo-3'-hydroxyacetophenone has been shown to be cytotoxic to cancer cells by inhibiting the enzyme indoleamine 2,3-dioxygenase 1 (IDO1), which leads to cell death by preventing the conversion of tryptophan to kynurenine. biosynth.com Furthermore, other brominated phenolic compounds like 3-Bromo-4,5-dihydroxybenzaldehyde have been observed to protect against cellular damage by inhibiting cell cycle arrest induced by environmental stressors. nih.gov This suggests that the core structure, combined with specific substitutions, can modulate critical cellular processes like the cell cycle. nih.govnih.gov
The cytotoxic effects of these related compounds, often quantified by their half-maximal inhibitory concentration (IC50), underscore their potential as anticancer agents.
Table 1: Cytotoxic Activities of Acetophenone-Related Derivatives in Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| Chalcone Derivative of 2-acetylthiophene (3c) | MCF-7 (Breast) | 5.52 | nih.gov |
| Chalcone Derivative of 2-acetylthiophene (3c) | MDA-MB-231 (Breast) | ~6.00 | nih.gov |
| 2′,3,4-trihydroxy-4′,6′-dimethoxychalcone (Chalcotatina) | MDA-MB-231 (Breast) | 10.13 | nih.gov |
| 2′,3,4-trihydroxy-4′,6′-dimethoxychalcone (Chalcotatina) | MCF-7 (Breast) | 24.31 | nih.gov |
| 2′,3,4-trihydroxy-4′,6′-dimethoxychalcone (Chalcotatina) | PC-3 (Prostate) | 15.24 | nih.gov |
| 2′,3,4-trihydroxy-4′,6′-dimethoxychalcone (Chalcotatina) | SiHa (Cervical) | 41.28 | nih.gov |
Modulation of Key Signaling Pathways Relevant to Cell Survival and Proliferation
The anticancer effects of acetophenones and their derivatives are often rooted in their ability to interfere with intracellular signaling pathways that govern cell survival, proliferation, and death. Paeonol, a naturally occurring acetophenone, exhibits significant anticancer properties by modulating multiple signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis. nih.gov
A more specific example is Xanthoxyletin, an acetophenone derivative that has been shown to inhibit the proliferation of human oral squamous carcinoma cells. kib.ac.cn Its mechanism of action involves the modulation of the MEK/ERK signaling pathway, a critical cascade that regulates cell growth and survival. By interfering with this pathway, Xanthoxyletin was found to induce not only apoptosis but also autophagy and cell cycle arrest. kib.ac.cn The modulation of such fundamental pathways is a hallmark of many potent anticancer agents. While direct evidence for this compound is not yet available, its structural similarity to other bioactive acetophenones suggests it may exert its effects through similar mechanisms involving key cell survival and proliferation pathways.
Structure-Activity Relationship (SAR) Studies Correlating Molecular Features with Biological Mechanisms
Influence of the α-Bromo Ketone Moiety on Biological Interactions
The α-bromo ketone is a key functional group known for its chemical reactivity. The bromine atom, being a good leaving group, makes the adjacent carbon atom (the α-carbon) highly electrophilic. This feature allows the molecule to act as an alkylating agent, capable of forming covalent bonds with nucleophilic residues (such as cysteine or histidine) found in the active sites of enzymes or on proteins. researchgate.net This covalent interaction can lead to irreversible inhibition of the target protein, resulting in a potent and sustained biological effect.
This moiety is a versatile precursor used in the synthesis of various heterocyclic compounds with proven pharmacological activities. researchgate.net The introduction of bromine into a molecular structure is a recognized strategy in drug design that can enhance therapeutic activity and favorably alter the drug's metabolism and duration of action. The bromine atom can also participate in "halogen bonding," a type of non-covalent interaction that can influence how a drug binds to its biological target, potentially increasing its affinity and specificity. Therefore, the α-bromo ketone moiety in this compound is predicted to be a primary site of interaction with biological targets, contributing significantly to its cytotoxicity and other activities.
Contribution of the Phenolic Hydroxyl Group to Receptor Binding and Enzyme Activity
Phenolic compounds are a major class of secondary metabolites, and their biological activities are largely attributed to the phenolic hydroxyl (-OH) group. researchgate.netasianpubs.org This group is a versatile hydrogen bond donor and acceptor, enabling it to form crucial interactions with amino acid residues in the binding pockets of proteins and enzymes. mdpi.com The antioxidant capacity of phenols, for instance, is directly related to the ability of the hydroxyl group to donate a hydrogen atom to scavenge free radicals. researchgate.net
The number and position of hydroxyl groups on the aromatic ring significantly influence a compound's biological activity. mdpi.com In the case of this compound, the hydroxyl group at the 2' (ortho) position to the acetyl group can form a strong intramolecular hydrogen bond with the carbonyl oxygen. This interaction can affect the molecule's conformation and electronic properties, influencing how it is recognized by biological targets. researchgate.net The presence of this hydroxyl group is fundamental for the molecule's ability to engage in specific, high-affinity interactions that underpin its biological efficacy.
Impact of Methyl and Other Substituents on Molecular Recognition and Biological Efficacy
Substituents on the aromatic ring, such as the methyl (-CH3) group in this compound, can profoundly modulate a molecule's activity. The position of these groups is often critical. For example, a study on substituted benzyl (B1604629) alcohols showed that a methyl group at the ortho-position relative to another functional group led to a notable increase in leishmanicidal activity compared to when it was in the para-position or absent altogether. mdpi.com In this compound, the methyl group is at the 3'-position, which is ortho to the 2'-hydroxyl group.
The methyl group can influence biological activity in several ways:
Steric Effects : It can create steric hindrance that either promotes or hinders binding to a target receptor by influencing the molecule's preferred conformation.
Electronic Effects : As an electron-donating group, it can modify the acidity (pKa) of the adjacent phenolic hydroxyl group, potentially enhancing its hydrogen-bonding capability or antioxidant activity.
Lipophilicity : It increases the molecule's lipophilicity (fat-solubility), which can improve its ability to cross cell membranes and reach intracellular targets.
Theoretical studies on related flavonoids have shown that methyl groups can affect the stability and planarity of the ring structures, which in turn impacts their biological interactions. researchgate.net Thus, the 3'-methyl group is not a passive component but an active modulator of the physicochemical properties and, consequently, the biological efficacy of this compound.
Future Directions and Emerging Research Avenues for 2 Bromo 2 Hydroxy 3 Methylacetophenone Research
The compound 2-Bromo-2'-hydroxy-3'-methylacetophenone, a substituted acetophenone (B1666503), possesses a unique combination of functional groups—a bromine atom, a hydroxyl group, and a ketone—that make it a valuable precursor for a wide range of chemical transformations. Its structural features open up numerous possibilities for future research, spanning from the development of environmentally benign synthetic methods to its application in advanced materials and medicinal chemistry. This article explores the prospective research avenues that could harness the full potential of this versatile chemical entity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
